molecular formula C17H10Cl2N4 B3051647 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole CAS No. 35252-64-3

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole

Cat. No.: B3051647
CAS No.: 35252-64-3
M. Wt: 341.2 g/mol
InChI Key: VRMJUCBBYYGHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is a complex organic compound that combines the structural features of triazine and indole The triazine ring is known for its stability and versatility in chemical reactions, while the indole ring is a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an indole derivative. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or chloroform. The reaction conditions often require heating to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to improve yield and purity. Microwave irradiation has been explored as a method to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate, dioxane, or chloroform as solvents, and heating.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine substituent, while oxidation of the indole ring can produce various oxidized indole derivatives .

Scientific Research Applications

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole depends on its specific application. In organic electronics, the compound’s conjugated structure allows it to participate in charge transport and light emission processes. In pharmaceuticals, the indole ring can interact with various biological targets, such as enzymes and receptors, while the triazine ring can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Similar in structure but with a carbazole ring instead of an indole ring.

    1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene ring, used as a multifunctional dye.

    4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzoic acid: Contains a benzoic acid moiety, used for its antimicrobial properties.

Uniqueness

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is unique due to the combination of the triazine and indole rings, which imparts both stability and versatility in chemical reactions. This combination also allows for a wide range of applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4,6-dichloro-1,3,5-triazin-2-yl)-1-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4/c18-16-20-15(21-17(19)22-16)13-10-23(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJUCBBYYGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C4=NC(=NC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302159
Record name MLS000766143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35252-64-3
Record name MLS000766143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000766143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Reactant of Route 2
Reactant of Route 2
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Reactant of Route 3
Reactant of Route 3
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Reactant of Route 4
Reactant of Route 4
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Reactant of Route 5
Reactant of Route 5
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole
Reactant of Route 6
Reactant of Route 6
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.